
3-Fluoro-5-methylthiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-methylthiophene-2-carbaldehyde is a heterocyclic organic compound that features a thiophene ring substituted with a fluorine atom at the 3-position, a methyl group at the 5-position, and an aldehyde group at the 2-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and structural versatility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-methylthiophene-2-carbaldehyde can be achieved through various methods. One common approach involves the halogenation of 5-methylthiophene-2-carbaldehyde followed by selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for scaling up the synthesis while maintaining product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-5-methylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 3-Fluoro-5-methylthiophene-2-carboxylic acid.
Reduction: 3-Fluoro-5-methylthiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Fluoro-5-methylthiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with therapeutic potential.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-methylthiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .
Comparación Con Compuestos Similares
Similar Compounds
3-Methylthiophene-2-carbaldehyde: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
5-Methylthiophene-2-carbaldehyde: Lacks the fluorine atom and has a different substitution pattern.
3-Fluorothiophene-2-carbaldehyde: Lacks the methyl group, leading to different steric and electronic effects.
Uniqueness
3-Fluoro-5-methylthiophene-2-carbaldehyde is unique due to the combined presence of the fluorine atom, methyl group, and aldehyde group on the thiophene ring. This specific substitution pattern imparts distinct electronic properties and reactivity, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Propiedades
Número CAS |
821780-15-8 |
|---|---|
Fórmula molecular |
C6H5FOS |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
3-fluoro-5-methylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C6H5FOS/c1-4-2-5(7)6(3-8)9-4/h2-3H,1H3 |
Clave InChI |
OQCVDBRDXUNZDT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(S1)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate](/img/structure/B12544914.png)
![Dibenzo[b,d]furan-1,2,7,8-tetramine](/img/structure/B12544920.png)
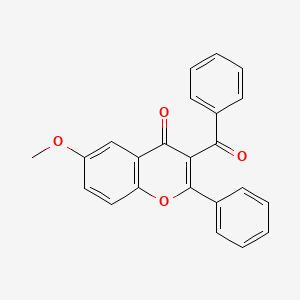
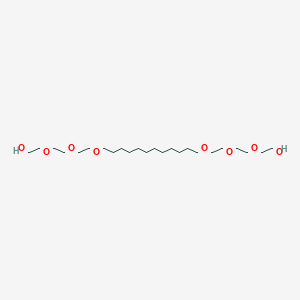
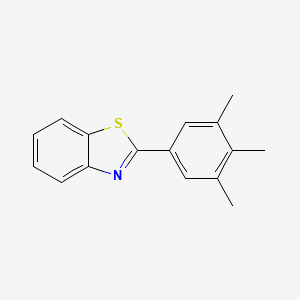
![Benzenamine, N-(hexahydro-1H-pyrrolo[1,2-c][1,3]thiazin-1-ylidene)-](/img/structure/B12544939.png)
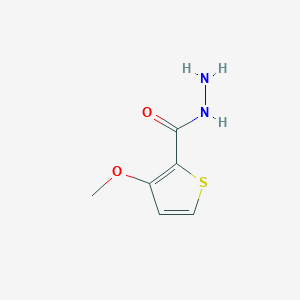
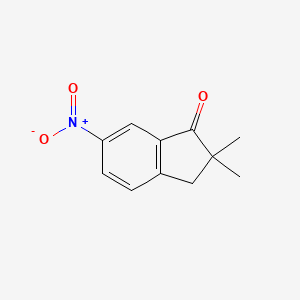
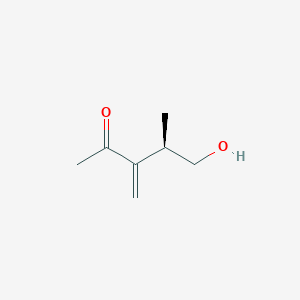
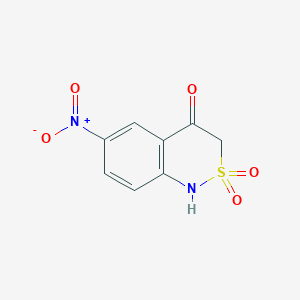
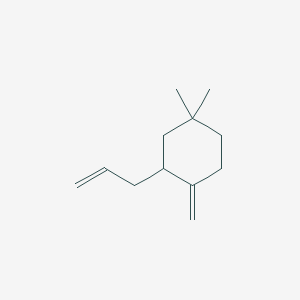
![5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole](/img/structure/B12544971.png)

![5,9,9-Trimethyl-2-oxaspiro[3.5]non-5-ene](/img/structure/B12544978.png)
